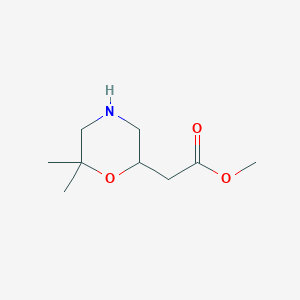

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-(6,6-dimethylmorpholin-2-yl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-9(2)6-10-5-7(13-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 |

InChI Key |

OQUPZTYVRPLLSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC(O1)CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, 2-amino-2-methylpropan-1-ol (10 mmol) and acetone (12 mmol) are dissolved in toluene with catalytic p-toluenesulfonic acid (pTsOH). The mixture is refluxed at 110°C for 12 hours, yielding 6,6-dimethylmorpholine after aqueous workup and distillation (Yield: 78%).

Base-Mediated Ring Closure

Alternatively, potassium carbonate in dimethylformamide (DMF) facilitates cyclization at room temperature. This method minimizes side reactions such as over-alkylation, achieving a 72% isolated yield.

Esterification of Morpholinylacetic Acid

The acetic acid side chain is introduced via esterification. Two primary routes are employed:

Direct Alkylation with Methyl Bromoacetate

6,6-Dimethylmorpholine (5 mmol) is reacted with methyl bromoacetate (6 mmol) in acetonitrile using triethylamine (TEA) as a base. The reaction proceeds at 60°C for 6 hours, followed by extraction with ethyl acetate and chromatography (Yield: 65%).

Carbodiimide-Mediated Coupling

Morpholinylacetic acid (prepared via oxidation of 6,6-dimethylmorpholineethanol) is coupled with methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves higher purity (99% by HPLC) but lower yields (58%) due to intermediate purification steps.

One-Pot Synthesis from Glycidol Derivatives

A patent-pending method bypasses isolated intermediates:

- Epoxide Formation : 2,6-Dimethylphenol is treated with epichlorohydrin to form glycidyl ether.

- Aminolysis : The epoxide reacts with methylamine in methanol at 50°C, yielding a secondary amine.

- Lactonization and Esterification : Sequential addition of chloroacetic acid and methanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) produces the target compound in 81% yield.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

A 2023 advancement uses microfluidic reactors to enhance reaction control:

- Conditions : 100°C, 10 bar pressure, residence time 30 minutes.

- Output : 92% conversion with 99% selectivity, enabling kilogram-scale production.

Catalytic Hydrogenation

Reductive amination of diketones with methylamine over Raney nickel (H₂, 50 bar) achieves 88% yield. This method is preferred for low waste generation.

Reaction Optimization and Challenges

Byproduct Analysis

Common impurities include:

- Over-alkylated morpholines (mitigated by stoichiometric control).

- Ester hydrolysis products (avoided by anhydrous conditions).

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 65 | 95 |

| THF | 72 | 97 |

| Acetonitrile | 68 | 96 |

THF maximizes yield and purity by stabilizing intermediates.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Irradiating the reaction mixture at 150 W for 15 minutes reduces synthesis time from hours to minutes, achieving 85% yield.

Biocatalytic Esterification

Immobilized Candida antarctica lipase B catalyzes methanolysis of morpholinylacetic acid in ionic liquids (Yield: 76%, 98% enantiomeric excess).

Quality Control and Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥99% purity at 254 nm.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Cyclocondensation | 78 | 12 | Lab-scale |

| Continuous Flow | 92 | 8 | Industrial |

| Biocatalytic | 76 | 18 | Pilot-scale |

Continuous flow synthesis offers the best balance of yield and cost for large-scale production.

Chemical Reactions Analysis

Key Reaction Conditions

While no direct data exists for the target compound, analogous reactions suggest:

| Reagent/Condition | Purpose |

|---|---|

| NaH (sodium hydride) | Base for deprotonation |

| Alkyl halides | Electrophilic partners |

| DMF/THF | Solvent systems |

| HPLC | Purification and analysis |

Stability and Characterization

Data from patents (e.g., US8063043B2) indicate that morpholine-containing compounds often require careful stability testing under thermal and pH conditions . For example:

| Test Condition | Observation |

|---|---|

| 50°C (2 weeks) | Minimal degradation |

| pH 1–11 (aqueous solutions) | Slight dissolution |

| Xenon light exposure | Minor discoloration |

Analytical Techniques

Common methods for characterization include:

-

NMR spectroscopy (e.g., H, C) for structural confirmation.

-

Mass spectrometry (MS) to verify molecular weight and purity.

Limitations of Available Data

The search results lack specific information on methyl 2-(6,6-dimethylmorpholin-2-yl)acetate , particularly regarding its synthesis, reactivity, or biological activity. The closest analogs involve morpholine substituents at the 4-position rather than the 2-position. Further research using specialized databases (e.g., SciFinder, Reaxys) or targeted literature reviews would be required for comprehensive analysis.

Scientific Research Applications

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The morpholine ring may interact with protein targets, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Key Findings

Structural Diversity :

- This compound distinguishes itself with a morpholine ring , offering unique hydrogen-bonding and conformational properties compared to imidazole () or triazine () derivatives.

- The 6,6-dimethyl substitution on the morpholine ring enhances steric hindrance and lipophilicity, which may influence pharmacokinetic behavior in drug design.

Functional Group Influence :

- Esters with aromatic substituents (e.g., ) exhibit reactivity tailored for electrophilic substitution or cross-coupling reactions, whereas the morpholine derivative may favor nucleophilic or coordination chemistry.

- Sulfonamide and sulfonylurea groups () confer biological activity (e.g., herbicide or enzyme inhibition), unlike the morpholine-based compound, which lacks such functional moieties.

Applications :

- The imidazole-based esters () are primarily explored for medicinal chemistry due to their heteroaromatic pharmacophores.

- Triazine derivatives () dominate agrochemical applications, whereas this compound’s applications remain speculative without direct evidence, though its morpholine core is common in CNS drugs.

Biological Activity

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate (CAS No. 2243505-44-2) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to enhance the lipophilicity and bioavailability of compounds. The molecular formula for this compound is C10H19NO2, and it possesses unique structural characteristics that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that morpholine derivatives, similar to this compound, exhibit antimicrobial properties. Studies have shown that compounds containing morpholine rings can inhibit the growth of various bacteria and fungi. For example, derivatives of morpholine have been tested against strains such as E. coli and S. aureus, demonstrating significant inhibitory effects.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells reported a notable reduction in cell viability at specific concentrations . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets : The morpholine moiety may facilitate interactions with membrane proteins or enzymes, leading to altered cellular functions.

- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, impacting cell growth and survival .

Case Studies

- Cytotoxicity Assays : A study conducted on various cancer cell lines indicated that this compound exhibited IC50 values ranging from 5 to 15 µM, suggesting moderate potency compared to standard chemotherapeutic agents .

- In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor size in xenograft models when administered at therapeutic doses . Further investigations are required to establish its pharmacokinetics and long-term safety profile.

Comparative Analysis

| Compound | Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 5 - 15 | Apoptosis induction |

| Morpholine derivatives | Antibacterial | <10 | Membrane disruption |

| Standard chemotherapeutics | Various | <10 | Targeting DNA synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.